molecular formula C11H15N7O5.ClH B1148892 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride CAS No. 130052-31-2

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride

カタログ番号: B1148892
CAS番号: 130052-31-2
分子量: 361.744
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a hydroxyguanidine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose derivative, is attached to the purine base through glycosidic bond formation.

    Introduction of the Hydroxyguanidine Group: The hydroxyguanidine group is introduced through a reaction with hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes:

化学反応の分析

Types of Reactions

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in polar solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted nucleosides.

科学的研究の応用

Pharmacological Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly xanthine oxidase. Research indicates that hydroxyguanidines can exhibit reducing activity on xanthine oxidase, which is significant in the context of oxidative stress and related diseases. The study by Dambrova et al. highlights that compounds similar to 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine can reduce the production of reactive oxygen species by inhibiting this enzyme, thus potentially offering therapeutic benefits for conditions like gout and hyperuricemia .

2. Gene Expression Regulation

Recent studies have demonstrated that guanidine derivatives can trigger gene expression through riboswitch mechanisms in bacteria. Specifically, the addition of guanidine has been shown to activate ykkC motif RNAs, which regulate gene expression in response to guanidine levels. This suggests that 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine; hydrochloride could be utilized to study gene regulation pathways and their implications in microbial metabolism .

Case Studies

Study FocusFindingsImplications
Enzyme InhibitionHydroxyguanidines reduced xanthine oxidase activity and reactive oxygen species production .Potential treatment for oxidative stress-related diseases.
Gene RegulationGuanidine triggers ykkC motif RNA activation in bacteria .Insights into microbial gene expression control mechanisms.
Anticancer ActivityPyridazinone-based guanidines showed antiproliferative effects on cancer cell lines .Development of new anticancer therapies based on guanidine derivatives.

作用機序

The mechanism of action of 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride involves its interaction with specific molecular targets:

類似化合物との比較

Similar Compounds

    Guanosine: A nucleoside with a similar structure but lacks the hydroxyguanidine group.

    Inosine: Another nucleoside that differs in the purine base structure.

Uniqueness

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride is unique due to its hydroxyguanidine group, which imparts distinct chemical and biological properties compared to other nucleosides .

生物活性

The compound 1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine; hydrochloride is a derivative of guanidine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base and a hydroxymethyl-substituted oxolane. Its chemical formula and structural features contribute to its biological activity, particularly in modulating nitric oxide synthase (NOS) pathways.

1. Nitric Oxide Synthase Inhibition

Research indicates that derivatives of guanidine, particularly 1-amino-2-hydroxyguanidine, exhibit potent inhibition of inducible nitric oxide synthase (iNOS). This inhibition is crucial in conditions such as endotoxic shock, where excessive nitric oxide production can lead to multiple organ dysfunction. Studies demonstrate that treatment with 1-amino-2-hydroxyguanidine significantly reduces iNOS activity in various tissues, including the liver and lungs, thereby alleviating metabolic acidosis and organ dysfunction caused by endotoxemia .

2. Anticancer Activity

Recent studies have highlighted the anticancer properties of guanidine derivatives. For instance, compounds structurally similar to the target compound have shown significant in vitro anticancer activity against various cancer cell lines, with growth inhibition concentrations (GI50) in the low micromolar range (1.62 - 1.86 μM). These findings suggest that modifications in the guanidine structure can enhance anticancer efficacy .

The biological activity of this compound is largely attributed to its ability to interact with NOS enzymes. The oxidation of guanidines to nitric oxide (NO) by iNOS plays a pivotal role in various physiological and pathological processes. The presence of N-hydroxyguanidines enhances this interaction, potentially leading to increased NO production under certain conditions .

Case Study 1: Endotoxic Shock Model

In a controlled study involving rats subjected to lipopolysaccharide (LPS) infusion to induce endotoxic shock, treatment with 1-amino-2-hydroxyguanidine resulted in:

  • Reduction in serum nitrite levels : From 11.0 ± 0.8 pM to 6.5 ± 0.7 pM (P < 0.05).
  • Decreased iNOS activity : Significant reductions were observed in lung and liver homogenates from treated animals.
  • Improvement in metabolic parameters : Attenuation of metabolic acidosis was noted, indicating protective effects on organ function .

Case Study 2: Anticancer Efficacy

A series of guanidine derivatives were evaluated for their anticancer properties at the National Cancer Institute:

  • Compounds demonstrated a broad spectrum of activity against tested cancer cell lines.
  • The most potent compounds exhibited GI50 values ranging from 1.62 μM to 1.86 μM, indicating their potential as therapeutic agents against malignancies .

Data Summary

Activity Effect Reference
iNOS InhibitionReduced nitrite levels; improved organ function
Anticancer ActivityGI50 values between 1.62 - 1.86 μM
MechanismEnhanced NO production via N-hydroxyguanidines

特性

IUPAC Name

1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O5.ClH/c12-11(13)18(22)9-5-8(14-2-15-9)17(3-16-5)10-7(21)6(20)4(1-19)23-10;/h2-4,6-7,10,19-22H,1H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZIZZGPBZNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)N(C(=N)N)O)N=CN2C3C(C(C(O3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669543
Record name N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130052-31-2
Record name N-Carbamimidoyl-N-hydroxy-9-pentofuranosyl-9H-purin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。